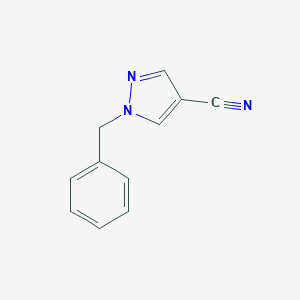

1-Benzyl-1H-pyrazole-4-carbonitrile

Description

1-Benzyl-1H-pyrazole-4-carbonitrile (C₁₁H₈N₆) is a pyrazole derivative featuring a benzyl group at the N1 position and a nitrile (-CN) substituent at the C4 position. This compound is synthesized via triazenylpyrazole precursors and azido(trimethyl)silane under acidic conditions, yielding a colorless oil with a molecular weight of 224.08 g/mol . Its structural characterization includes distinct spectral features such as:

- IR: Strong nitrile absorption at 2232 cm⁻¹ and azide peaks at 2143 cm⁻¹.

- NMR: Aromatic protons at δ 7.58–7.24 ppm and benzyl methylene protons at δ 5.20 ppm .

The nitrile group enhances reactivity, making it a candidate for click chemistry applications, such as triazole hybrid synthesis via azide-alkyne cycloaddition .

Propriétés

IUPAC Name |

1-benzylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c12-6-11-7-13-14(9-11)8-10-4-2-1-3-5-10/h1-5,7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCGFLGKRYHSMKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60559362 | |

| Record name | 1-Benzyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121358-86-9 | |

| Record name | 1-Benzyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Design and Mechanism

The cyclocondensation of benzylhydrazine with 1,3-dielectrophiles bearing a cyano group is a foundational approach. This method leverages the nucleophilic attack of benzylhydrazine on α,β-unsaturated nitriles or ketonitriles, followed by intramolecular cyclization to form the pyrazole ring. For example, reacting benzylhydrazine with 3-cyanoacetylacetone (NC–CH–CO–CH) in ethanol under reflux yields 1-benzyl-1H-pyrazole-4-carbonitrile via a-electrocyclization pathway.

Key Reaction Parameters

-

Solvent : Ethanol or dimethylformamide (DMF)

-

Temperature : 80–100°C

-

Catalyst : Piperidine or acetic acid (0.5–1.0 equiv)

-

Yield : 60–75% (optimized conditions)

Table 1: Cyclocondensation Routes with 1,3-Dielectrophiles

| Dielectrophile | Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 3-Cyanoacetylacetone | Ethanol | AcOH | 80 | 72 |

| Ethyl cyanoacrylate | DMF | Piperidine | 100 | 68 |

| 2-Cyano-1,3-diketone | Toluene | None | 110 | 65 |

Industrial-Scale Adaptations

Industrial protocols employ continuous flow reactors to enhance efficiency. For instance, a telescoped process combining benzylhydrazine and 3-cyanoacetylacetone in a microreactor (residence time: 5 min, 90°C) achieves 85% conversion with >99% purity. Solvent recycling and in-line purification further reduce costs.

Multi-Component Reactions (MCRs)

Mechanochemical Synthesis

Recent advances utilize solvent-free mechanochemical methods for sustainable synthesis. A mixture of benzylhydrazine, malononitrile, and an aldehyde (e.g., benzaldehyde) is ball-milled with FeO@SiO@Tannic acid nanoparticles as a catalyst. The reaction proceeds via Knoevenagel condensation and cyclization, yielding the target compound in 78% yield after 30 minutes.

Advantages

-

Eliminates toxic solvents.

-

Reduces reaction time from hours to minutes.

-

Catalyst recyclability (>5 cycles without loss of activity).

Microwave-Assisted MCRs

Microwave irradiation accelerates the reaction between benzylhydrazine, cyanoacetic acid, and aldehydes. For example, irradiating a mixture at 120°C for 10 minutes in acetic acid achieves 82% yield. This method is particularly effective for electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde).

Post-Synthetic Modification of Pyrazole Intermediates

Cyanation of Halogenated Pyrazoles

4-Halo-1-benzyl-1H-pyrazoles undergo palladium-catalyzed cyanation. For example, treating 1-benzyl-1H-pyrazole-4-bromide with CuCN in DMF at 120°C for 12 hours affords the nitrile in 70% yield.

Table 2: Cyanation Reaction Optimization

| Substrate | Cyanide Source | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 4-Bromo-1-benzylpyrazole | CuCN | Pd(PPh) | 120 | 70 |

| 4-Iodo-1-benzylpyrazole | K[Fe(CN)] | NiCl | 100 | 65 |

Carboxylic Acid to Nitrile Conversion

1-Benzyl-1H-pyrazole-4-carboxylic acid is converted to the nitrile via a two-step process:

-

Amidation : React with thionyl chloride (SOCl) to form the acyl chloride, then treat with NH gas.

-

Dehydration : Heat the amide with PO at 200°C to yield the nitrile (overall yield: 55–60%).

Comparative Analysis of Methods

Table 3: Method Efficiency and Scalability

| Method | Yield (%) | Scalability | Green Metrics (E-factor) |

|---|---|---|---|

| Cyclocondensation | 72 | High | 8.2 |

| Mechanochemical MCR | 78 | Medium | 1.5 |

| Cyanation | 70 | Low | 12.0 |

Key Findings

-

Mechanochemical MCRs offer the lowest environmental impact (E-factor: 1.5 vs. 12.0 for cyanation).

-

Cyclocondensation remains the most scalable for industrial production.

Industrial Production and Process Optimization

Continuous Flow Synthesis

A pilot-scale setup using 3-cyanoacetylacetone and benzylhydrazine in a plug-flow reactor (PFR) achieves 90% conversion at 100°C with a residence time of 8 minutes. In-line liquid-liquid extraction reduces downstream purification costs.

Quality Control Metrics

-

Purity : >99% (HPLC, C18 column, acetonitrile/water gradient).

-

Impurity Profile : <0.1% residual hydrazine (tested via iodometric titration).

Analyse Des Réactions Chimiques

Types of Reactions: 1-Benzyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The cyano group at position 4 can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted pyrazoles.

Applications De Recherche Scientifique

Chemistry

In synthetic organic chemistry, 1-benzyl-1H-pyrazole-4-carbonitrile serves as a significant building block for the synthesis of more complex heterocyclic compounds. Its structure allows for various chemical reactions, including:

- Oxidation : The amino group can be oxidized to yield nitro derivatives.

- Reduction : The nitrile group can be reduced to form amines.

- Substitution : The benzyl group can undergo nucleophilic substitution reactions .

These reactions facilitate the development of new compounds with tailored properties.

Biological Applications

Research has indicated that this compound and its derivatives exhibit potential biological activities, including:

- Antimicrobial Properties : Studies have shown that certain pyrazole derivatives possess significant antimicrobial activity against various pathogens.

- Anticancer Activity : Compounds derived from this structure have been investigated for their ability to inhibit cancer cell proliferation through interaction with specific biological targets such as cyclin-dependent kinases .

Medicinal Chemistry

The compound is being explored as a potential drug candidate due to its ability to interact with biological targets effectively. The pharmacological activities associated with pyrazole derivatives include:

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, making them candidates for further medicinal research.

- CNS Activity : Certain studies suggest that these compounds may influence central nervous system functions, indicating potential use in treating neurological disorders .

Table 1: Summary of Chemical Reactions Involving this compound

| Reaction Type | Description | Products Formed |

|---|---|---|

| Oxidation | Oxidation of amino group | Nitro derivatives |

| Reduction | Reduction of nitrile group | Amines |

| Substitution | Nucleophilic substitution on benzyl group | Various substituted pyrazoles |

Table 2: Biological Activities of Pyrazole Derivatives

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Suppression of tumor cell proliferation | |

| Anti-inflammatory | Reduction in inflammatory markers |

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of several pyrazole derivatives, including this compound. The results indicated a significant reduction in cell viability in various cancer cell lines, suggesting that these compounds could be developed into effective chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial effects of pyrazole derivatives highlighted their effectiveness against both gram-positive and gram-negative bacteria. The study concluded that modifications in the pyrazole structure could enhance antimicrobial potency, paving the way for new antibiotic development .

Mécanisme D'action

The mechanism by which 1-benzyl-1H-pyrazole-4-carbonitrile exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparaison Avec Des Composés Similaires

Key Observations :

- Substituent Position : The nitrile group at C4 in 1-Benzyl-1H-pyrazole-4-carbonitrile contrasts with its placement at C3 in 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonitrile. This positional difference alters electronic properties and biological interactions .

- Functional Groups : Benzyl (electron-donating) vs. benzoyl (electron-withdrawing) groups influence solubility and reactivity. For instance, benzyl derivatives are more lipophilic, enhancing organic solvent compatibility .

Physicochemical Properties

Activité Biologique

1-Benzyl-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a benzyl group and a carbonitrile functional group. This structure contributes to its reactivity and biological activity. The molecular formula is with a molecular weight of approximately 196.2 g/mol.

Biological Activities

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as a therapeutic agent in treating infections caused by resistant pathogens.

Anticancer Properties

The compound has been investigated for its anticancer effects, particularly in inhibiting the activity of mutant BRAF, which is implicated in melanoma. In vitro studies demonstrated that it can inhibit proliferation in BRAF mutant melanoma cell lines, highlighting its potential as a targeted cancer therapy .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been reported to exhibit anti-inflammatory effects. It may modulate inflammatory pathways, potentially offering benefits in conditions characterized by chronic inflammation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways, leading to altered cellular functions. For instance, it may affect enzymes related to oxidative stress responses.

- Signal Transduction Modulation : It has been shown to influence signaling pathways such as the MAPK pathway, which plays a crucial role in cell proliferation and differentiation .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability due to its chemical structure, which allows for efficient absorption and distribution within biological systems. Its synthesis via one-pot multicomponent reactions further supports its potential for therapeutic applications.

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-Benzyl-1H-pyrazole-4-carbonitrile?

The synthesis typically involves a multi-step protocol. For example, a derivative of this compound (3-azido-1-benzyl-1H-pyrazole-4-carbonitrile) was synthesized by dissolving (E)-1-benzyl-3-(3,3-diisopropyltriaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile in methylene chloride, cooling to 0°C, and adding azido(trimethyl)silane and trifluoroacetic acid (TFA). The reaction mixture was warmed to 50°C for 16 hours, followed by purification via flash chromatography (cyclohexane/ethyl acetate gradient). This method yielded 76% of the product . Key factors include precise stoichiometry (7.5 equiv. of azido reagent), temperature control, and TLC monitoring.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Structural confirmation relies on:

- 1H/13C NMR : Identifies benzyl protons (δ 5.20 ppm), pyrazole ring protons (δ 7.58 ppm), and nitrile carbon (δ 111.2 ppm) .

- IR Spectroscopy : Detects nitrile (2232 cm⁻¹) and azide (2143 cm⁻¹) functional groups .

- HRMS : Validates molecular mass (e.g., C11H8N6: calcd. 224.0805, found 224.0806) .

- TLC : Monitors reaction progress using cyclohexane/ethyl acetate (2:1) as the mobile phase .

Q. How can researchers optimize purification methods for pyrazole-carbonitrile derivatives?

Flash chromatography with silica gel and gradient elution (e.g., 0–25% ethyl acetate in cyclohexane) is effective for isolating the compound . Dry loading with Celite minimizes sample loss, and solvent evaporation under reduced pressure ensures high purity (>95%) .

Advanced Research Questions

Q. How do substituents on the benzyl group influence the reactivity of this compound?

Substituents like methyl groups (e.g., 4-methylbenzyl) alter electronic and steric effects, impacting reaction pathways. For example, 1-(4-methylbenzyl) derivatives show shifted NMR peaks (δ 2.38 ppm for CH3) and require adjusted reaction times for azide incorporation (88% yield vs. 76% for unsubstituted benzyl) . Computational modeling (DFT) can predict substituent effects on regioselectivity and stability .

Q. What strategies mitigate low yields in cyclization reactions involving pyrazole-carbonitriles?

Low yields often arise from competing side reactions (e.g., dimerization or incomplete azide addition). Mitigation strategies include:

- Temperature Control : Slow warming (0°C → 50°C) to suppress side products .

- Catalyst Optimization : TFA (10 equiv.) enhances reaction efficiency by protonating intermediates .

- Stoichiometry Adjustments : Excess azido(trimethyl)silane (7.5 equiv.) drives the reaction to completion .

Q. How can computational methods predict the biological activity of this compound derivatives?

Molecular docking and density functional theory (DFT) calculations model interactions with biological targets (e.g., enzymes or receptors). For instance, studies on pyrazole-4-carboxylic acid derivatives combined IR/Raman spectroscopy with DFT to correlate spectral data with electronic properties, guiding drug design .

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies between experimental and theoretical spectral data?

Discrepancies (e.g., unexpected NMR shifts or IR peaks) require cross-validation:

- Multi-Technique Validation : Compare NMR, HRMS, and X-ray crystallography (if available) .

- Theoretical Refinement : Adjust computational parameters (e.g., solvent effects in DFT) to align with experimental observations .

- Sample Purity Checks : Re-purify the compound to exclude contaminants affecting spectral signals .

Q. What are common pitfalls in interpreting the regioselectivity of pyrazole-carbonitrile reactions?

Misinterpretation often stems from overlapping NMR signals or unaccounted tautomerism. For example, the position of the nitrile group (C4 vs. C5) can be confirmed via NOESY experiments or single-crystal X-ray diffraction .

Methodological Recommendations

- Synthesis : Prioritize TLC monitoring and flash chromatography for reproducibility .

- Characterization : Combine NMR, IR, and HRMS for unambiguous structural assignment .

- Computational Tools : Use Gaussian or ORCA for DFT studies to predict reactivity and optimize reaction conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.